N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide
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Overview
Description
N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide typically involves the reaction of 1H-indole-5-carboxylic acid with 2,1,3-benzoxadiazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and benzoxadiazole moieties.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the benzoxadiazole ring.
Scientific Research Applications
N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The benzoxadiazole moiety can also interact with nucleic acids, affecting gene expression and viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-2,1,3-benzoxadiazole-5-carboxamide
- N-(1H-indol-7-yl)-2,1,3-benzoxadiazole-5-carboxamide
- N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-4-carboxamide
Uniqueness
N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the indole and benzoxadiazole moieties influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-15(10-1-3-13-14(8-10)19-21-18-13)17-11-2-4-12-9(7-11)5-6-16-12/h1-8,16H,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQJLNGRNLTVPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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